molecular formula C12H18IN B1215272 Iofetamine (123I) CAS No. 75917-92-9

Iofetamine (123I)

Cat. No.: B1215272
CAS No.: 75917-92-9
M. Wt: 299.18 g/mol
InChI Key: ISEHJSHTIVKELA-DCWJVSPSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Iofetamine I-123, also known as N-isopropyl-(123I)-p-iodoamphetamine, is a lipid-soluble amine and radiopharmaceutical drug. It is primarily used in cerebral blood perfusion imaging with single-photon emission computed tomography (SPECT). This compound is labeled with the radioactive isotope iodine-123 and is approved for use in the United States as a diagnostic aid in determining the localization of and in the evaluation of non-lacunar stroke and complex partial seizures, as well as in the early diagnosis of Alzheimer’s disease .

Chemical Reactions Analysis

Types of Reactions: Iofetamine I-123 undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s high lipophilicity allows it to rapidly penetrate the blood-brain barrier, making it effective for cerebral imaging .

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of iofetamine I-123 include [123I]Nal, ethyl acetate, and perchloric acid. High-performance liquid chromatography is often employed to separate and quantify the radioactive components .

Major Products Formed: The major products formed from the reactions of iofetamine I-123 include its metabolites, which are extracted and analyzed using high-performance liquid chromatography .

Properties

CAS No.

75917-92-9

Molecular Formula

C12H18IN

Molecular Weight

299.18 g/mol

IUPAC Name

1-(4-(123I)iodanylphenyl)-N-propan-2-ylpropan-2-amine

InChI

InChI=1S/C12H18IN/c1-9(2)14-10(3)8-11-4-6-12(13)7-5-11/h4-7,9-10,14H,8H2,1-3H3/i13-4

InChI Key

ISEHJSHTIVKELA-DCWJVSPSSA-N

SMILES

CC(C)NC(C)CC1=CC=C(C=C1)I

Isomeric SMILES

CC(C)NC(C)CC1=CC=C(C=C1)[123I]

Canonical SMILES

CC(C)NC(C)CC1=CC=C(C=C1)I

Key on ui other cas no.

75917-92-9

Synonyms

Hydrochloride, I-123 Iofetamine
I-123 Iofetamine Hydrochloride
I-123, Iofetamine
Iodine 123 IMP
Iodine-123-IMP
Iofetamine
Iofetamine Hydrochloride, I 123
Iofetamine Hydrochloride, I-123
Iofetamine I 123
Iofetamine I-123
N Isopropyl p iodoamphetamine
N-Isopropyl-p-(Iodine-123)-Iodoamphetamine
N-Isopropyl-p-iodoamphetamine
N-Isopropyl-p-iodoamphetamine (I123) Hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Iofetamine (123I)
Reactant of Route 2
Reactant of Route 2
Iofetamine (123I)
Reactant of Route 3
Iofetamine (123I)
Reactant of Route 4
Iofetamine (123I)
Reactant of Route 5
Iofetamine (123I)
Reactant of Route 6
Reactant of Route 6
Iofetamine (123I)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.